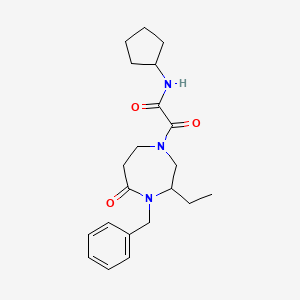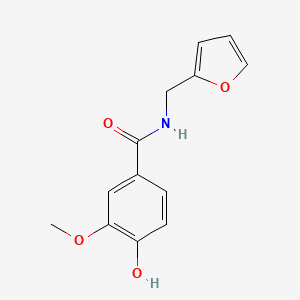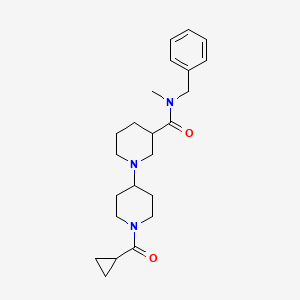
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound that belongs to the class of diazepan-2-ones. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide is not fully understood. However, it is believed to act by binding to the benzodiazepine receptor site on the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and anxiolytic effects. It has also been found to have anticonvulsant effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide in lab experiments is its potent anxiolytic effects. This makes it a useful tool for studying the effects of anxiety on behavior and physiology. However, one limitation of using this compound is its potential for sedative effects, which can confound the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide. One possible direction is to investigate its potential for use in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to study its potential as an antimicrobial or antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
In conclusion, 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for use in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl chloride with cyclopentanone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a therapeutic agent in the treatment of neurological disorders such as anxiety, depression, and epilepsy.
Propiedades
IUPAC Name |
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-2-18-15-23(21(27)20(26)22-17-10-6-7-11-17)13-12-19(25)24(18)14-16-8-4-3-5-9-16/h3-5,8-9,17-18H,2,6-7,10-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBMAMMFBJMTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N-cyclopentyl-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5498682.png)
![N~2~-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5498683.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N-ethyl-N-methylpropanamide](/img/structure/B5498718.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)
![1-[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-4-ol](/img/structure/B5498723.png)
![4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5498727.png)

![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)


![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)